2,2,4,4-Tetramethylthietan-3-one

thietanone synthesis gem-dimethyl effect ring closure

2,2,4,4-Tetramethylthietan-3-one is a fully methyl-substituted four-membered sulfur heterocycle (thietane) bearing a ketone at the 3-position, with molecular formula C₇H₁₂OS and molecular weight 144.23 g·mol⁻¹. The compound is a low-melting solid (mp 13–14 °C) with a boiling point of 160 °C, density of 1.003 g·cm⁻³, and refractive index of 1.5102.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS No. 58721-01-0
Cat. No. B1296296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethylthietan-3-one
CAS58721-01-0
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)C(S1)(C)C)C
InChIInChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3
InChIKeyRDTYEOXWKJSNTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethylthietan-3-one (CAS 58721-01-0): Structural and Physicochemical Baseline for Procurement Evaluation


2,2,4,4-Tetramethylthietan-3-one is a fully methyl-substituted four-membered sulfur heterocycle (thietane) bearing a ketone at the 3-position, with molecular formula C₇H₁₂OS and molecular weight 144.23 g·mol⁻¹ . The compound is a low-melting solid (mp 13–14 °C) with a boiling point of 160 °C, density of 1.003 g·cm⁻³, and refractive index of 1.5102 . It is classified as a strained-ring ketone and serves as a key intermediate in the synthesis of 3-amino-2,2,4,4-tetramethylthietane, which is the amine component of the high-intensity sweetener Alitame [1]. Commercially available at a minimum purity specification of 95% , this compound is supplied exclusively for research and development use.

Why In-Class Thietanone Analogs Cannot Substitute for 2,2,4,4-Tetramethylthietan-3-one in Synthesis and Application Pipelines


Generic substitution within the thietan-3-one class is precluded by the decisive role of the gem-dimethyl effect in determining both synthetic accessibility and downstream reactivity. The unsubstituted parent thietan-3-one (CAS 22131-92-6) and its 2-methyl derivative cannot be obtained from the convenient α,α′-dibromoketone route that successfully yields 2,2,4,4-tetramethylthietan-3-one, because the four methyl groups provide the angle compression essential for four-membered ring closure [1]. Furthermore, the Leuckart reductive amination to produce 3-amino-2,2,4,4-tetramethylthietane—the critical amine for Alitame synthesis—is catalyzed with markedly superior product quality by boric acid or aluminum salts versus traditional magnesium or calcium chloride catalysts [2]. Attempting to substitute a less-methylated analog would fail at the stage of ring formation, alter the physical handling properties (solid vs. liquid), and eliminate the steric and electronic profile required for the compound's established role as a precursor to the tetramethylthietane-containing sweetener pharmacophore.

Quantitative Differentiation Evidence for 2,2,4,4-Tetramethylthietan-3-one (CAS 58721-01-0) Relative to Closest Structural Analogs


Synthetic Accessibility via gem-Dimethyl Effect: Tetramethyl Derivative Forms When Unsubstituted and Monomethyl Analogs Fail

The formation of 2,2,4,4-tetramethylthietan-3-one from α,α′-dibromoketones and sodium hydrogen sulfide proceeds in good yield, whereas the unsubstituted 3-thietanone (CAS 22131-92-6) and its 2-methyl derivative cannot be obtained at all from the corresponding dibromoketones under identical reaction conditions. The increasing methyl substitution pattern—from 2,4-dimethyl through 2,2,4-trimethyl to 2,2,4,4-tetramethyl—correlates with progressively enhanced cyclization tendency, a classical manifestation of the gem-dialkyl (Thorpe-Ingold) effect [1].

thietanone synthesis gem-dimethyl effect ring closure Thorpe-Ingold effect heterocycle formation

Physical Property Differentiation: Solid-State Handling Advantage vs. Liquid Unsubstituted Thietan-3-one

2,2,4,4-Tetramethylthietan-3-one is a low-melting solid with a defined melting point of 13–14 °C and a boiling point of 160 °C, whereas the unsubstituted parent thietan-3-one (CAS 22131-92-6) lacks a defined melting point and boils at 126.7 °C. The tetramethyl compound also has a lower density (1.003 vs. ca. 1.3 g·cm⁻³) and a lower refractive index (1.5102 vs. 1.575) . The solidification near ambient temperature simplifies weighing and quantitative transfer compared to the always-liquid unsubstituted analog.

melting point boiling point physical properties handling storage

Leuckart Reductive Amination: Catalyst-Dependent Yield and Product Quality for 3-Amino-2,2,4,4-tetramethylthietane Formation

The conversion of 2,2,4,4-tetramethylthietan-3-one to 3-amino-2,2,4,4-tetramethylthietane via the Leuckart reaction is critically catalyst-dependent. Using AlCl₃·6H₂O as catalyst yields 60% of the purified amine product, while boric acid provides 65% yield. In contrast, traditional Leuckart catalysts such as MgCl₂ and CaCl₂ produce crude yields similar in magnitude but yield product of significantly poorer quality, requiring more extensive purification and resulting in lower final yields of pure amine [1]. Zinc chloride and ferric chloride are ineffective entirely, undergoing reduction to metals under the reaction conditions.

Leuckart reaction reductive amination catalyst comparison Alitame precursor boric acid

Thermal Rearrangement of 1-Oxide: Solvent-Dependent Product Distribution with Quantified Yields

The 1-oxide derivative of 2,2,4,4-tetramethylthietan-3-one undergoes thermal rearrangement with product distribution that is highly dependent on the reaction medium. In refluxing benzene, a mixture of ring-expanded products (6a) at 25% and (7) at 67% is obtained. In acetic anhydride, the acetate (6b) is formed as the sole significant product at 77% yield. In norbornene, dinorbornyl sulfoxide (12a) is obtained at 35% yield [1]. This solvent-switchable product profile is mechanistically linked to the ring expansion of penicillin S-oxides and provides three distinct synthetic outcomes from a single precursor.

thermal rearrangement sulfoxide penicillin S-oxide analogy ring expansion norbornene

Indispensable Precursor for the High-Intensity Sweetener Alitame: Structural Requirement of Tetramethyl Substitution

2,2,4,4-Tetramethylthietan-3-one is the direct precursor to 3-amino-2,2,4,4-tetramethylthietane, which constitutes the amine moiety of Alitame (L-α-aspartyl-D-alanine N-(2,2,4,4-tetramethylthietan-3-yl)amide). Alitame is approximately 2000 times sweeter than sucrose and roughly 10 times sweeter than aspartame, with superior thermal and acid stability compared to aspartame [1][2]. The tetramethylthietane ring is an integral component of the pharmacophore; the four methyl groups contribute to both metabolic stability (resistance to peptidase cleavage) and the hydrophobic binding that confers high sweetness potency. No less-methylated analog has been reported to produce a commercially viable sweetener of comparable potency.

Alitame sweetener dipeptide tetramethylthietane pharmacophore

Versatile Derivatization to 1,1-Dioxide and 3-Thione Derivatives for Sulfur-Based Heterocycle Libraries

2,2,4,4-Tetramethylthietan-3-one serves as a platform for generating an array of sulfur-functionalized derivatives. Treatment of its 1,1-dioxide (CAS 58721-02-1) with phosphorus pentasulfide under anhydrous conditions yields 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide, which adds diazoalkanes to form thietane-3-spiro-2′-thiiranes. Subsequent treatment with triphenylphosphine yields 3-alkylidene-2,2,4,4-tetramethylthietane 1,1-dioxides [1]. Flash vacuum pyrolysis (770 °C) of the isopropylidene derivative gives almost exclusively 3-isopropyl-2,4-dimethylpenta-1,3-diene, consistent with a 2-methylenetrimethylene diradical intermediate [2]. This multi-step derivatization sequence is not documented for any less-methylated thietanone.

thietane-1,1-dioxide thietane-3-thione spirothiirane 3-alkylidenethietane phosphorus pentasulfide

High-Value Application Scenarios Where 2,2,4,4-Tetramethylthietan-3-one Provides Verifiable Differentiation


Synthesis of 3-Amino-2,2,4,4-tetramethylthietane for Alitame and Sweetener Analog Development Programs

Laboratories engaged in high-intensity sweetener research or Alitame analog synthesis can proceed directly from 2,2,4,4-tetramethylthietan-3-one to the key amine intermediate using the Leuckart reaction with boric acid or AlCl₃·6H₂O as catalyst, achieving purified yields up to 65%. This route is documented with full experimental detail in patent US 4,851,548A, including catalyst loading (10% w/w), temperature (170–175 °C), and workup protocols . The resulting 3-amino-2,2,4,4-tetramethylthietane is then coupled with L-aspartyl-D-alanine to yield Alitame, a sweetener 2000× the potency of sucrose with superior thermal and acid stability compared to aspartame [1].

Mechanistic Probes of Penicillin S-Oxide Rearrangement Using 1-Oxide Thermal Chemistry

The 1-oxide derivative of 2,2,4,4-tetramethylthietan-3-one undergoes thermal rearrangement that is mechanistically analogous to the ring expansion of penicillin S-oxides. Researchers studying β-lactam antibiotic degradation or rearrangement pathways can use this compound as a simplified model system. By selecting the reaction medium—benzene, acetic anhydride, or norbornene—they can steer the product distribution toward ring-expanded products (25% + 67% combined in benzene), the trapped acetate (77% in Ac₂O), or the dinorbornyl sulfoxide adduct (35% in norbornene), as quantified by Bushby (1976) .

Thietane-1,1-Dioxide-Based Heterocycle Library Construction

For medicinal chemistry groups synthesizing sulfur-containing four-membered heterocycle libraries, 2,2,4,4-tetramethylthietan-3-one provides entry to a cascade of derivatives: oxidation to the 1,1-dioxide (CAS 58721-02-1), conversion to the 3-thione 1,1-dioxide with P₄S₁₀, diazoalkane addition to spirothiiranes, and triphenylphosphine-mediated desulfurization to 3-alkylidene-1,1-dioxides. These latter compounds serve as precursors to 2-methylenetrimethylene diradicals upon flash vacuum pyrolysis at 770 °C [1]. No less-substituted thietanone scaffold supports this breadth of documented derivatization.

Penicillin Anhydride Preparation and Norbornene-Based Synthetic Applications

2,2,4,4-Tetramethylthietan-3-one has been reported to prepare penicillin anhydride upon refluxing with penicillin and an acid anhydride in the presence of a base, and it is also utilized in the synthesis of norbornene . These specific synthetic applications leverage the compound's unique reactivity profile, which is a consequence of the four methyl substituents creating both steric congestion and electronic effects around the sulfur atom that are not replicated by any less-methylated thietanone.

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